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Compound of Interest

Compound Name: Quisinostat dihydrochloride

Cat. No.: B15563975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, mechanism of action, and

experimental protocols for Quisinostat dihydrochloride, a potent pan-histone deacetylase

(HDAC) inhibitor.

Product Information
Name: Quisinostat dihydrochloride

Synonyms: JNJ-26481585 dihydrochloride

Mechanism of Action: Quisinostat is a second-generation, orally available pan-HDAC

inhibitor. It demonstrates high potency against Class I and II HDACs, leading to

hyperacetylation of both histone and non-histone proteins. This activity modulates gene

expression, resulting in the induction of apoptosis, cell cycle arrest, and inhibition of tumor

growth.

Solubility
The solubility of Quisinostat dihydrochloride can vary based on the solvent and experimental

conditions. It is highly soluble in Dimethyl Sulfoxide (DMSO). For optimal results, it is

recommended to use fresh, anhydrous DMSO, as the compound is hygroscopic and absorbed

moisture in DMSO can significantly reduce solubility.[1][2]
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Solvent Solubility Range Conditions

DMSO ≥31.25 - 93 mg/mL

Use of fresh DMSO is

recommended.[1][2][3]

Sonication and gentle warming

(up to 70°C) can aid

dissolution.[1][4]

Ethanol ≥2.56 mg/mL
Requires gentle warming and

sonication.[3]

Water ≥2.62 mg/mL
Requires gentle warming and

sonication.[3]

Biological Activity and Signaling Pathways
Quisinostat exhibits broad-spectrum antitumor activity by modulating key cellular signaling

pathways. In hepatocellular carcinoma (HCC), for instance, it has been shown to induce G0/G1

cell cycle arrest and apoptosis through distinct pathways.[5][6]

Cell Cycle Arrest: Quisinostat induces G0/G1 phase cell cycle arrest by targeting the

PI3K/AKT/p21 pathway.[5][6]

Apoptosis Induction: It promotes apoptosis via the JNK/c-Jun/caspase-3 signaling cascade.

[5][6]

Histone Acetylation: As an HDAC inhibitor, Quisinostat increases the acetylation of histones

H3 and H4 at nanomolar concentrations.[4]

Below are diagrams illustrating the key signaling pathways affected by Quisinostat.
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Quisinostat-induced G0/G1 cell cycle arrest pathway.
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Quisinostat-induced apoptosis pathway.
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Experimental Protocols
Here are detailed protocols for the preparation and in vitro evaluation of Quisinostat
dihydrochloride.

Objective: To prepare a concentrated stock solution of Quisinostat dihydrochloride for use in

cell culture and enzymatic assays.

Materials:

Quisinostat dihydrochloride powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile, nuclease-free microcentrifuge tubes

Protocol:

Allow the Quisinostat dihydrochloride powder to equilibrate to room temperature before

opening the vial.

Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required

volume of DMSO.

Add the appropriate volume of fresh, anhydrous DMSO to the vial of Quisinostat
dihydrochloride.

To facilitate dissolution, vortex the solution and, if necessary, sonicate or warm it gently (up

to 70°C).[1][4] Ensure the powder is completely dissolved.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C

for long-term storage (up to 6 months).[1][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Quisinostat on the

proliferation of cancer cells.
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Materials:

Cancer cell line of interest

Complete cell culture medium

Quisinostat dihydrochloride stock solution

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Multichannel pipette

Plate reader (570 nm)

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.[7]

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[7]

Prepare serial dilutions of the Quisinostat stock solution in complete medium to achieve the

desired final concentrations.

Remove the medium from the wells and add 100 µL of the diluted compound to the

respective wells. Include a vehicle control (medium with the same concentration of DMSO as

the highest Quisinostat concentration).[7]

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value from the dose-response curve.

Objective: To detect changes in histone acetylation levels following treatment with Quisinostat.

Materials:

Cancer cells treated with Quisinostat

RIPA buffer with protease and phosphatase inhibitors

BCA or Bradford assay reagents

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Seed and treat cells with various concentrations of Quisinostat for a specified time.

Lyse the cells in RIPA buffer to extract total protein.[7]

Determine the protein concentration using a BCA or Bradford assay.[7]

Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer the proteins to a

PVDF membrane.[7]
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at

4°C.[7]

Wash the membrane three times with TBST and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.[7]

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.[7]

Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of

Quisinostat.
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Typical experimental workflow for evaluating HDAC inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15563975?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

